molecular formula C13H18O3 B3749101 ethyl 2-methyl-2-(2-methylphenoxy)propanoate

ethyl 2-methyl-2-(2-methylphenoxy)propanoate

Cat. No. B3749101
M. Wt: 222.28 g/mol
InChI Key: YUVHMMTUCXQBTB-UHFFFAOYSA-N
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Patent
US07015329B2

Procedure details

To a mixture of 2-bromo-2-methylpropionic acid ethyl ester (8.27 mL, 64.0 mmol) and 2-methylphenol (7.60 g, 70.2 mmol) in dioxane (100 mL) was added Cs2CO3 (31.3 g, 96.0 mmol). After the mixture was refluxed at 100° C. for 4 hours and allowed to cool down to room temperature, the solvent was evaporated under reduced pressure. The residue was dissolved in Et2O, washed with 1 N NaOH, dried, and concentrated to give 9.69 g (68%) of D1a; 1H NMR (300 MHz, CDCl3) δ 7.13 (d, J=7.3 Hz, 1 H), 7.03 (t, J=7.6 Hz, 1 H), 6.87 (t, J=7.3 Hz, 1 H), 6.66 (d, J=8.2 Hz, 1 H), 4.24 (q, J=7.1 Hz, 2 H), 2.23 (s, 3 H), 1.59 (s, 6 H), 1.25 (t, J=7.1 Hz).
Quantity
8.27 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[C:5](Br)([CH3:7])[CH3:6])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[OH:17].C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1>[CH2:1]([O:3][C:4](=[O:9])[C:5]([CH3:7])([O:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH3:10])[CH3:6])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.27 mL
Type
reactant
Smiles
C(C)OC(C(C)(C)Br)=O
Name
Quantity
7.6 g
Type
reactant
Smiles
CC1=C(C=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
31.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in Et2O
WASH
Type
WASH
Details
washed with 1 N NaOH
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 9.69 g (68%) of D1a

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C)(OC1=C(C=CC=C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.